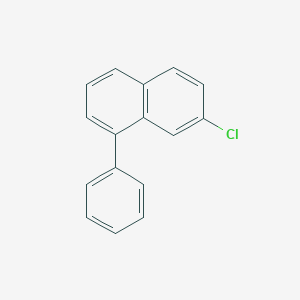

7-Chloro-1-phenylnaphthalene

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Synthesis and Materials Science

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a cornerstone in modern organic synthesis and materials science. ijrpr.comnih.gov Its rigid and planar structure, combined with its aromatic nature, imparts exceptional stability and unique electronic properties. ijrpr.com In organic synthesis, naphthalene and its derivatives are versatile starting materials for creating complex molecules. ijrpr.comnumberanalytics.com They undergo a variety of chemical reactions, most notably electrophilic aromatic substitution, allowing for the introduction of diverse functional groups. ijrpr.com This adaptability has led to their use in the synthesis of pharmaceuticals, dyes, and pesticides. numberanalytics.comvedantu.com

In the realm of materials science, the naphthalene core is integral to the design of novel organic materials. nih.gov Its inherent properties contribute to the development of polymers and resins with specific characteristics. numberanalytics.com Furthermore, research is actively exploring the potential of naphthalene-based materials in electronics and energy storage applications. ijrpr.com

The Strategic Importance of Chloro and Phenyl Substituents in Molecular Design and Reactivity

The chloro substituent is a versatile tool in molecular design. eurochlor.org Its introduction into a molecule can enhance lipophilicity, which can improve a compound's ability to interact with biological membranes. researchgate.net The chlorine atom can act as either an electron-donating or electron-withdrawing group depending on its position on the aromatic ring, thereby influencing the molecule's reactivity in various chemical transformations. rsc.org In medicinal chemistry, the presence of a chlorine atom can be crucial for a compound's biological activity and can sometimes lead to improved therapeutic properties. eurochlor.orgchemrxiv.org

Current Research Landscape and Unaddressed Challenges in the Study of Complex Arylnaphthalenes

The synthesis and study of complex arylnaphthalenes, such as 7-Chloro-1-phenylnaphthalene, is an active area of research. thieme-connect.comresearchgate.net Scientists are continually developing new and efficient methods for their preparation, often employing metal-catalyzed cross-coupling reactions and other advanced synthetic strategies. thieme-connect.comresearchgate.net A significant focus of current research is the exploration of their potential applications in medicinal chemistry and materials science. nih.govsmolecule.com For instance, some substituted naphthalenes are being investigated for their potential antimicrobial and anticancer properties. smolecule.comekb.egekb.eg

Despite the progress, several challenges remain in the study of these complex molecules. One of the primary hurdles is achieving regioselective synthesis, which is the ability to introduce substituents at specific positions on the naphthalene core with high precision. nih.govrsc.org Controlling the regioselectivity of reactions can be difficult and often requires the development of sophisticated catalytic systems. nih.gov Another challenge lies in fully understanding the structure-activity relationships of these compounds. chemrxiv.org Elucidating how the specific arrangement of substituents influences their biological or material properties is a complex task that often requires a combination of experimental and computational approaches. rsc.orgnih.gov

Contextualizing this compound within the Broader Field of Substituted Naphthalene Chemistry

This compound is a specific example of a substituted naphthalene that embodies the principles discussed above. It features a naphthalene core with a chloro group at the 7-position and a phenyl group at the 1-position. The interplay between the naphthalene scaffold and its substituents gives this compound its unique chemical identity and potential for further investigation. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications in areas where halogenated and phenyl-substituted aromatic compounds are of interest. Its study can contribute to a deeper understanding of how different substituents influence the properties of the naphthalene system, thereby advancing the broader field of substituted naphthalene chemistry. chemsrc.com

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₁Cl |

| Molecular Weight | 238.71 g/mol |

| CAS Number | 27331-40-4 chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-phenylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl/c17-14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDKKSMMAKOJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704736 | |

| Record name | 7-Chloro-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27331-40-4 | |

| Record name | 7-Chloro-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of 7 Chloro 1 Phenylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. emerypharma.comyoutube.comyoutube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 7-Chloro-1-phenylnaphthalene, COSY would reveal correlations between adjacent protons on the naphthalene (B1677914) ring system and adjacent protons on the phenyl ring, confirming the spin systems within each aromatic moiety.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.comyoutube.com An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon atom in the molecule by linking the already assigned proton signals to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for identifying longer-range connectivity, showing correlations between protons and carbons over two to three bonds. youtube.comsdsu.edu This is particularly vital for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For this compound, key HMBC correlations would be observed between the protons of the phenyl ring and the C1 carbon of the naphthalene core, as well as between naphthalene protons and the carbon atoms at the ring junctions, definitively establishing the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This provides critical information about the molecule's conformation and stereochemistry. In this case, a NOESY spectrum would show through-space correlations between the ortho-protons of the phenyl ring and the H8 proton of the naphthalene ring, confirming their spatial proximity due to the rotational orientation of the phenyl group relative to the naphthalene plane.

| Technique | Correlation | Information Gained for this compound |

| COSY | ¹H – ¹H (2-3 bonds) | Confirms neighboring protons within the phenyl and naphthalene rings. |

| HSQC | ¹H – ¹³C (1 bond) | Assigns each protonated carbon by linking it to its attached proton. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Connects the phenyl ring to the C1 position of the naphthalene; assigns quaternary carbons. |

| NOESY | ¹H – ¹H (through space) | Determines the spatial relationship and preferred conformation between the phenyl and naphthalene rings. |

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, which can be crucial for understanding properties like polymorphism (the ability of a compound to exist in multiple crystalline forms). nih.govmit.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the fixed orientation of molecules in the crystal lattice. nih.gov

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Analyze Conformation: ssNMR can reveal details about the torsional angle between the phenyl and naphthalene rings in the solid state, which may differ from the average conformation observed in solution.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide insights into the local environment and packing of molecules within the crystal.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected vibrational modes for this compound would include:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Ring Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene and phenyl rings.

C-Cl Stretch: A strong band expected in the 800-600 cm⁻¹ region, confirming the presence of the chloro-substituent.

Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic rings.

| Vibrational Mode | Expected FTIR/Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H In-Plane Bend | 1300 - 1000 |

| C-H Out-of-Plane Bend | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Characteristics

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. scholarsresearchlibrary.com These properties are dictated by the conjugated π-system of the phenylnaphthalene core.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the absorption of UV or visible light, which promotes electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π→π* transitions). The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the extended aromatic system. For the parent compound 1-phenylnaphthalene (B165152), an excitation peak is observed at 283 nm. aatbio.com The presence of the chloro-substituent may cause a slight shift in the absorption maxima.

Fluorescence Emission Spectroscopy: Following absorption of light, the excited molecule can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. 1-Phenylnaphthalene is known to be a fluorescent compound with a reported emission peak at 345 nm. aatbio.com The chloro-substituent on the naphthalene ring of this compound would likely influence the fluorescence quantum yield and emission wavelength due to the heavy-atom effect.

| Spectroscopic Technique | Parameter | Expected Observation for this compound |

| UV-Vis Absorption | λmax (Absorption Maximum) | Strong absorption bands in the UV region, likely near 280-300 nm, corresponding to π→π* transitions. |

| Fluorescence Emission | λem (Emission Maximum) | Emission in the UV-A or violet region, likely near 340-360 nm, with a characteristic Stokes shift. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₆H₁₁Cl), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl). HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺). The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₁Cl |

| Monoisotopic Mass (Theoretical) | 238.0549 g/mol (for C₁₆H₁₁³⁵Cl) |

| Expected HRMS Result | An experimental m/z value matching the theoretical mass to within a few parts per million (ppm). |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.commdpi.comnih.gov The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. springernature.comscialert.net This analysis yields a detailed model of the molecular structure, including:

Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Provides accurate measurements of all intramolecular distances and angles.

Conformation: Reveals the exact torsional angle between the phenyl ring and the naphthalene plane in the solid state.

Intermolecular Interactions: Shows how molecules are packed in the crystal lattice, revealing any π-stacking, C-H···π, or other non-covalent interactions that stabilize the crystal structure.

Absolute Stereochemistry: Can determine the absolute configuration of chiral molecules.

A successful SCXRD analysis of this compound would provide definitive proof of its structure, complementing and validating the data obtained from spectroscopic methods.

| Parameter | Information Provided by SCXRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths/Angles | Definitive geometric parameters of the molecular structure. |

| Crystal Packing | Details on how molecules arrange and interact with each other in the solid state. |

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy, primarily through techniques like Circular Dichroism (CD), is a powerful tool for investigating chiral molecules—those that are non-superimposable on their mirror images. This method measures the differential absorption of left- and right-circularly polarized light, providing unique spectral fingerprints for enantiomers.

This compound, in its ground state, is an achiral molecule. It possesses a plane of symmetry and therefore does not have enantiomers, rendering it inactive in chiroptical spectroscopic analysis. Consequently, it does not exhibit a Circular Dichroism spectrum.

The applicability of this technique would arise only in the context of synthetically derived chiral variants of the parent compound. For chiroptical analysis to be relevant, a chiral center, axis, or plane would need to be introduced into the molecular structure. A comprehensive search of scientific literature reveals a lack of studies focused on the synthesis and chiroptical analysis of such specific chiral derivatives of this compound. While research exists on the CD spectra of other chiral naphthalene derivatives, such as those complexed with cyclodextrins or possessing inherent axial chirality, these findings are not directly applicable to this compound itself.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

This technique is most effective for molecules that can be readily brought into the gas phase and possess a permanent dipole moment. A detailed literature search indicates that a high-resolution rotational spectrum for this compound has not been reported. While studies have been successfully conducted on related, smaller molecules like 1-chloronaphthalene, the analysis of a larger, more complex structure like this compound presents greater challenges. chemistryviews.orgresearchgate.net

Had such data been available, it would be presented in a table of rotational constants (A, B, C), which are inversely related to the principal moments of inertia of the molecule. For example, the data for 1-chloronaphthalene, a structurally related but simpler molecule, has been determined with high precision, as shown in the hypothetical data table below for illustrative purposes. chemistryviews.orgresearchgate.net

Illustrative Rotational Constants for a Related Naphthalene Derivative

This table is for illustrative purposes only and does not represent data for this compound.

| Parameter | Value (MHz) |

|---|---|

| Rotational Constant A | 1571.34 |

| Rotational Constant B | 540.12 |

The determination of these constants for this compound would allow for an unambiguous structural characterization in the gas phase, free from the intermolecular interactions present in condensed phases. Such an investigation would provide valuable benchmark data for computational chemistry models and deepen the understanding of how the phenyl and chloro substituents influence the geometry of the naphthalene core. However, at present, such experimental data remains unavailable in the peer-reviewed literature.

Reaction Chemistry and Mechanistic Investigations of 7 Chloro 1 Phenylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Moieties

Electrophilic aromatic substitution (EAS) on 7-Chloro-1-phenylnaphthalene presents a complex regiochemical challenge due to the presence of multiple directing groups on two distinct aromatic systems. The outcome of such reactions is dictated by the electronic and steric influences of the existing substituents on the stability of the cationic intermediates (Wheland intermediates). quizlet.com

The naphthalene system is inherently more reactive towards electrophiles than the phenyl ring. wordpress.com Within the naphthalene core, the α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) because the resulting carbocation intermediate is better stabilized by resonance, preserving the aromaticity of the adjacent ring in more resonance structures. wordpress.comstackexchange.com

In this compound, the primary directing effects are:

The Phenyl Group at C1: This group is generally considered weakly activating and directs incoming electrophiles to the ortho- and para-positions of the phenyl ring itself. On the naphthalene core, its steric bulk can influence accessibility to adjacent positions like C2 and C8.

The Chloro Group at C7: Halogens are deactivating groups due to their inductive electron withdrawal, yet they are ortho-, para-directors because their lone pairs can stabilize the cationic intermediate through resonance. organicchemistrytutor.comyoutube.com The chloro group at the C7 (a β-position) will therefore direct incoming electrophiles primarily to the C8 (ortho) and C6 (ortho) positions of the naphthalene ring.

Combined Directing Effects on the Naphthalene Core: The positions on the naphthalene ring are activated or deactivated by the combined influence of the phenyl and chloro groups. The C8 "peri" position is sterically hindered by the C1-phenyl group, which could disfavor substitution despite electronic activation from the C7-chloro group. stackexchange.com The most likely positions for electrophilic attack on the naphthalene core would be C4, C5, and potentially C8, depending on the balance of steric and electronic factors.

Nitration and Halogenation: For reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), substitution is expected to occur preferentially on the more activated naphthalene ring rather than the phenyl ring. The precise distribution of isomers would depend on the specific reaction conditions, with kinetic control favoring attack at an α-position and thermodynamic control potentially leading to a different product distribution. acs.org

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic EAS reactions. quizlet.com Acylation of 1-phenylnaphthalene (B165152) would likely be directed by the existing substituents, but steric hindrance could play a significant role. For instance, acylation might favor the less hindered C4 or C5 positions on the naphthalene ring. It is important to note that polyalkylation and carbocation rearrangements are potential side reactions in Friedel-Crafts alkylation. quizlet.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is based on general principles of electrophilic aromatic substitution, as specific experimental data for this compound is not readily available.

| Reaction | Electrophile (E⁺) | Predicted Major Substitution Position(s) on Naphthalene Ring | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | C4, C5 | Kinetic control favors α-positions; C4 and C5 are activated and relatively unhindered. |

| Bromination | Br⁺ | C4, C5 | Similar to nitration, attack occurs on the more reactive naphthalene core at accessible α-positions. |

| Friedel-Crafts Acylation | RCO⁺ | C4, C5 | Steric hindrance from the C1-phenyl and C7-chloro groups disfavors attack at C8 and C6. |

Nucleophilic Aromatic Substitution Reactions at the Chloro-Substituted Position

The carbon-chlorine bond at the C7 position is generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr). This is because the naphthalene ring is electron-rich, which repels incoming nucleophiles. For an SₙAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. benthamdirect.com In this compound, neither the phenyl group nor the naphthalene ring itself provides sufficient activation for this pathway.

However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles/bases (like sodium amide, NaNH₂), substitution could potentially occur. With a base like NaNH₂, the reaction may proceed through a highly reactive aryne (naphthalyne) intermediate via an elimination-addition mechanism. stackexchange.com

Oxidative and Reductive Transformations of the Aromatic System

Reductive Transformations: The aromatic system of this compound can be reduced under various conditions. The two main methods are dissolving metal reduction and catalytic hydrogenation.

Birch Reduction: This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org It reduces aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.com For polycyclic systems like naphthalene, the reduction typically occurs in the ring that is less stabilized by substituents. wikipedia.orgmasterorganicchemistry.com The phenyl group is an electron-donating group by resonance, which directs the reduction to the unsubstituted ring of the naphthalene core. Therefore, the expected product would be 7-chloro-1-phenyl-1,4-dihydronaphthalene. masterorganicchemistry.com The chloro-substituent is generally stable under these conditions.

Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel). google.com While effective for reducing aromatic rings, catalytic hydrogenation of chloroaromatics can often lead to a competing side reaction: hydrodechlorination, where the C-Cl bond is cleaved and replaced by a C-H bond. google.comacs.org Achieving selective hydrogenation of the aromatic rings without removing the chlorine atom requires careful selection of the catalyst and reaction conditions. benthamdirect.com For instance, using deactivated catalysts or adding inhibitors like thiophene (B33073) can suppress hydrodechlorination. google.com Depending on the conditions, either the phenyl ring or one of the naphthalene rings could be reduced.

Oxidative Transformations: Oxidation of the phenylnaphthalene system is challenging due to the high stability of the aromatic rings. Under harsh oxidative conditions (e.g., strong oxidizing agents like potassium permanganate (B83412) or chromic acid), the aromatic system would likely be degraded, potentially leading to cleavage of the rings. Selective oxidation to form compounds like quinones or epoxides would require specialized reagents and conditions.

Further Metal-Catalyzed Transformations and Functional Group Interconversions Involving the Chloro Group

The chloro group at the C7 position serves as a versatile handle for introducing a wide array of functional groups via metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a base. organic-chemistry.org This would allow for the synthesis of 7-aryl-1-phenylnaphthalene derivatives, effectively forming a new carbon-carbon bond at the C7 position. libretexts.orgyoutube.com

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl chloride and an amine (primary or secondary). wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to 7-amino-1-phenylnaphthalene derivatives, which are valuable synthetic intermediates. rug.nl

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene under palladium catalysis to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com Applying this to this compound would yield 7-alkenyl-1-phenylnaphthalenes.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl chloride with a terminal alkyne, leading to the formation of 7-alkynyl-1-phenylnaphthalenes. wikipedia.orgnrochemistry.comorganic-chemistry.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound This table outlines potential transformations based on established cross-coupling methodologies for aryl chlorides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃) | 7-Aryl-1-phenylnaphthalene |

| Buchwald-Hartwig | R¹R²NH | Pd(0) catalyst, Ligand, Base (e.g., NaOtBu) | 7-(R¹R²N)-1-phenylnaphthalene |

| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst, Base (e.g., Et₃N) | 7-(RCH=CH)-1-phenylnaphthalene |

| Sonogashira | Alkyne (HC≡CR) | Pd(0) catalyst, Cu(I) co-catalyst, Base (Amine) | 7-(RC≡C)-1-phenylnaphthalene |

Mechanistic Pathways of Key Reactions: Kinetics, Thermodynamics, and Transition State Analysis

The regioselectivity and rate of the reactions involving this compound are governed by kinetic and thermodynamic parameters.

Electrophilic Aromatic Substitution: The preference for α-substitution in naphthalenes is a classic example of kinetic control. acs.org The transition state leading to the α-substituted Wheland intermediate is lower in energy because it is stabilized by more resonance structures that maintain an intact benzene (B151609) ring. stackexchange.com However, in some cases, such as sulfonation, the reaction is reversible. quora.com At higher temperatures, the reaction can equilibrate to form the more sterically stable β-substituted product, which is the thermodynamically favored outcome. thecatalyst.orgechemi.com For this compound, computational studies would be invaluable for predicting the relative energies of the various possible transition states and intermediates, taking into account the electronic and steric effects of both the chloro and phenyl substituents. nih.govnih.govwikipedia.org

Metal-Catalyzed Cross-Coupling: The mechanisms of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are well-established catalytic cycles involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex. This is often the rate-determining step.

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the organoboron reagent or the amine displaces the chloride on the palladium complex.

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the palladium(0) catalyst.

The efficiency of these cycles depends on the choice of ligand, base, and solvent, which influence the rates of each step.

Role of this compound as a Chemical Building Block in Multi-Step Syntheses

While specific examples of its use are not prevalent in the surveyed literature, this compound represents a valuable and versatile building block for the synthesis of more complex molecules. Its utility stems from the ability to selectively functionalize different parts of the molecule.

It can serve as a scaffold for constructing polycyclic aromatic hydrocarbons, functional materials, or pharmaceutical precursors. For instance, the chloro group can be replaced or modified using the metal-catalyzed reactions described in section 4.4 to introduce new aryl, amino, alkenyl, or alkynyl groups. Subsequently, the naphthalene or phenyl rings could be further functionalized via electrophilic substitution. This sequential functionalization strategy allows for the controlled, step-wise construction of complex molecular architectures that would be difficult to assemble otherwise.

Rigorous Theoretical and Computational Chemistry Studies of 7 Chloro 1 Phenylnaphthalene

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Chloro-1-phenylnaphthalene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its stable molecular geometry and electronic structure. arxiv.orgcsu.edu.auepfl.ch

DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance between computational cost and accuracy for optimizing the molecule's geometry. csu.edu.auresearchgate.net These calculations solve for the electron density to derive the ground-state energy and, consequently, the most stable three-dimensional arrangement of atoms. Ab initio methods, while more computationally intensive, offer a higher level of theory by solving the electronic Schrödinger equation without empirical parameters, providing a benchmark for DFT results. arxiv.org

For this compound, these calculations focus on key geometric parameters such as the bond lengths, bond angles, and the dihedral angle between the phenyl and naphthalene (B1677914) rings. The optimized geometry reveals the extent of steric hindrance and electronic repulsion between the two aromatic systems. The phenyl-naphthyl dihedral angle is a critical parameter, with studies on the parent 1-phenylnaphthalene (B165152) showing an angle of approximately 58-60°. researchgate.net The presence of the chlorine atom at the 7-position is predicted to have a minor influence on this angle but may cause slight distortions in the naphthalene ring itself due to its electronegativity and size.

Interactive Table: Predicted Molecular Geometry Parameters for this compound Below is a table of theoretically predicted geometric parameters, obtained from DFT (B3LYP/6-31G*) calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C7 | Cl | - | - | 1.75 Å |

| Bond Length | C1 | C(Phenyl) | - | - | 1.49 Å |

| Bond Angle | C6 | C7 | Cl | - | 119.5° |

| Bond Angle | C8 | C1 | C(Phenyl) | - | 121.0° |

| Dihedral Angle | C2 | C1 | C(Phenyl) | C(Phenyl) | ~59.0° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability and electronic transitions. researchgate.net

For this compound, FMO analysis helps predict its behavior in chemical reactions. The phenyl group and the chloro substituent modulate the electronic properties of the naphthalene core. The chlorine atom, being electronegative, tends to lower the energy of the molecular orbitals. The analysis of the spatial distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack. Generally, the HOMO is delocalized across the naphthalene and phenyl rings, while the LUMO may have significant contributions from the carbon atoms attached to the electron-withdrawing chlorine atom. wuxibiology.com

Interactive Table: Calculated FMO Properties of this compound This table presents the calculated energies of the frontier orbitals and the resulting global reactivity descriptors.

| Property | Value (eV) | Implication |

| HOMO Energy | -6.25 | Electron-donating capability |

| LUMO Energy | -1.10 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.15 | High kinetic stability, UV-Vis absorption |

| Electronegativity (χ) | 3.68 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.58 | Resistance to change in electron distribution |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound is crucial for understanding its dynamic behavior and how its properties depend on its three-dimensional shape. The primary focus of this analysis is the rotation around the single bond connecting the phenyl group to the naphthalene ring. researchgate.net

A Potential Energy Surface (PES) is generated by systematically changing the dihedral angle between the two rings and calculating the molecule's total energy at each step. mdpi.comresearchgate.net This computational scan reveals the energy minima, corresponding to stable conformers, and the energy barriers, representing the transition states between them. The global minimum on the PES corresponds to the most stable conformation, which is typically a non-planar arrangement due to steric repulsion between the hydrogen atoms on the phenyl ring and the naphthalene core. The chlorine atom at the 7-position is distant from the phenyl group and is therefore expected to have a negligible effect on the rotational barrier compared to the parent 1-phenylnaphthalene.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret and verify experimental results. nih.gov For this compound, DFT calculations can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. mdpi.comresearchgate.net

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. iosrjournals.orgresearchgate.netbiorxiv.org These frequencies correspond to specific bond stretching, bending, and torsional motions. The predicted spectrum for this compound would show characteristic peaks for the C-Cl stretch, aromatic C-H stretches, and C=C stretching modes of the aromatic rings.

NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.comnih.gov These calculations provide theoretical chemical shifts that, when correlated with experimental data, are invaluable for assigning specific signals to each nucleus in the molecule, confirming its structure. nih.gov

Interactive Table: Predicted Spectroscopic Data for this compound The following table shows predicted key peaks for IR and representative chemical shifts for ¹³C NMR.

| Spectroscopy | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~750 cm⁻¹ | C-Cl Stretch |

| IR | Vibrational Frequency | ~3050 cm⁻¹ | Aromatic C-H Stretch |

| IR | Vibrational Frequency | ~1600 cm⁻¹ | Aromatic C=C Stretch |

| ¹³C NMR | Chemical Shift | ~135 ppm | C1 (ipso-carbon) |

| ¹³C NMR | Chemical Shift | ~132 ppm | C7 (carbon bonded to Cl) |

Simulation of Reaction Mechanisms and Identification of Key Intermediates and Transition States

Computational chemistry provides powerful tools to simulate the entire pathway of a chemical reaction, offering insights that are often difficult to obtain experimentally. arxiv.org For this compound, a potential reaction, such as an electrophilic substitution on one of the aromatic rings, can be modeled.

These simulations involve locating all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). arxiv.org A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for determining the reaction's activation energy and rate. arxiv.org Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find these transition states. By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants to products through the transition state can be confirmed. This allows for a detailed understanding of the bond-breaking and bond-forming processes at the molecular level.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their macroscopic properties. This approach relies on calculating a variety of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. mdpi.com

For this compound, a range of intrinsic molecular parameters can be calculated from its optimized geometry. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). These parameters can then be used in statistical models to predict properties like boiling point, solubility, or chromatographic retention times.

Interactive Table: Calculated Molecular Descriptors for QSPR Studies This table lists key molecular descriptors for this compound calculated for use in QSPR models.

| Descriptor | Value | Description |

| Molecular Weight | 238.71 g/mol | Mass of one mole of the substance. |

| XLogP3-AA | 5.4 | A measure of lipophilicity. nih.gov |

| Topological Polar Surface Area | 0 Ų | Sum of surfaces of polar atoms. nih.gov |

| Rotatable Bond Count | 1 | Number of bonds that allow free rotation. nih.gov |

| Heavy Atom Count | 17 | Number of non-hydrogen atoms. nih.gov |

Mechanistic Exploration of Biological Interactions and Target Modulation by Naphthalene Scaffolds

Molecular Docking and Dynamics Simulations with Specific Biomolecular Targets (e.g., Bacterial RecA, Enzymes, Receptors)

No published studies were found that describe molecular docking or molecular dynamics simulations of 7-Chloro-1-phenylnaphthalene with any biological targets, including bacterial RecA, specific enzymes, or receptors. Therefore, there is no data available on its predicted binding modes, interaction energies, or conformational changes upon binding to any protein.

In Vitro Biochemical Investigations of Enzyme Inhibition or Activation Mechanisms

There is no available information from in vitro biochemical assays concerning the effect of this compound on enzyme activity. Consequently, data on its potential inhibitory or activatory mechanisms, such as IC50 or EC50 values, and the type of inhibition (e.g., competitive, non-competitive) are absent from the scientific record.

Ligand-Protein Interaction Analysis and Binding Mode Characterization

As no studies on the interaction of this compound with any protein target have been published, there is no data on its ligand-protein interactions or binding mode characterization. Techniques such as X-ray crystallography, NMR spectroscopy, or hydrogen-deuterium exchange mass spectrometry have not been applied to this specific compound in a biological context.

Elucidation of Structure-Mechanism Relationships for Observed Biological Activities (e.g., antimicrobial pathways, anti-inflammatory mechanisms)

Given the lack of any reported biological activities for this compound, no structure-mechanism relationships have been elucidated. There are no findings that would link its chemical structure—the specific placement of the chloro and phenyl groups on the naphthalene (B1677914) core—to any antimicrobial, anti-inflammatory, or other biological pathways.

Development of Naphthalene-Based Compounds as Chemical Probes for Cellular Pathways (non-therapeutic application)

There is no evidence to suggest that this compound has been developed or utilized as a chemical probe for investigating cellular pathways. Its synthesis and properties may have been documented, but its application as a tool for biological discovery has not been reported.

Advanced Applications in Materials Science and Chemical Innovation

Applications as Components in Organic Electronic Materials

The foundation of organic electronics lies in carbon-based semiconductor materials that can be tailored for specific electronic and optical properties. The phenylnaphthalene scaffold is a classic example of a polycyclic aromatic hydrocarbon, a class of molecules known for its utility in these technologies.

In OLEDs, materials are required to efficiently transport electrical charges (holes and electrons) and emit light upon their recombination. For OFETs, high charge carrier mobility is the key to performance. The 7-Chloro-1-phenylnaphthalene structure possesses inherent characteristics that make it a hypothetical candidate for these applications.

Table 1: Potential Roles of this compound in Organic Electronics

| Structural Feature | Relevance to OLEDs | Relevance to OFETs |

|---|---|---|

| Phenylnaphthalene Core | Provides a robust, blue-emitting fluorophore base. | Forms the semiconductor channel for charge transport. |

| π-Conjugated System | Enables radiative recombination of excitons for light emission. | Facilitates high charge carrier mobility through π-π stacking. |

| Chlorine Substituent | Tunes HOMO/LUMO energy levels for better charge injection. | Modifies molecular packing and electronic properties. |

In the realm of organic solar cells, materials are needed that can absorb sunlight to create excitons (bound electron-hole pairs) and then efficiently separate these charges to generate a current. The this compound molecule could theoretically serve as a building block for either the donor or acceptor material in an OPV device. Its strong absorption in the UV region, characteristic of naphthalene (B1677914) derivatives, could be extended into the visible spectrum through further functionalization. The chlorine atom could again play a crucial role in tuning the material's electronic energy levels to create the necessary offset for efficient charge separation at the donor-acceptor interface.

Role in Advanced Optical Materials and Fluorescent Probes

Naphthalene-based molecules are well-known for their fluorescent properties. These properties can be harnessed to create materials that interact with light in specific ways, such as in fluorescent probes designed to detect the presence of certain chemical species. nih.gov The design of such probes often involves a fluorophore (the signaling unit) and a receptor (the binding unit).

The this compound scaffold is an excellent candidate for the fluorophore component. Its emission wavelength and quantum yield could be sensitive to its local environment. By attaching a specific receptor group to the phenylnaphthalene structure—a process that could potentially occur at the chloro-position—a probe could be designed to "turn on" or shift its fluorescence in the presence of a target analyte, such as a metal ion or a biologically relevant molecule. nih.gov The mechanism often relies on processes like photoinduced electron transfer (PET) or charge transfer (CT), which can be modulated by the binding event. researchgate.net

Development as Ligands for Catalysis and Metal Complexation

In catalysis, ligands are molecules that bind to a central metal atom to form a catalyst complex. The properties of the ligand—its size, shape, and electronic characteristics—are critical in determining the activity and selectivity of the catalyst. The this compound structure offers a versatile scaffold for designing new ligands. nih.gov

While the molecule itself is not a traditional ligand, it can be chemically modified to incorporate coordinating atoms (like nitrogen, phosphorus, or oxygen) that can bind to metals. The rigid naphthalene backbone can create a well-defined steric environment around the metal center, which can be used to control the access of reactants and influence the stereochemistry of the reaction products. The chlorine atom can serve as a synthetic handle for introducing these coordinating groups or can be used to influence the electronic properties of the ligand, thereby modulating the reactivity of the metal center.

Potential in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov Aromatic molecules like this compound are ideal building blocks for such systems due to their planar nature and electron-rich π-systems, which promote strong π-π stacking interactions. rsc.orgresearchgate.net

These interactions can guide the molecules to spontaneously organize into larger, ordered structures, a process known as self-assembly. rsc.org By carefully designing the molecule, it is possible to program the formation of specific architectures, such as nanofibers, sheets, or more complex three-dimensional networks. rsc.orgresearchgate.net The presence of the chlorine atom can introduce dipole-dipole interactions and influence the geometry of the self-assembled structure. These ordered systems could find applications in areas such as molecular electronics, sensing, and the creation of porous materials for storage or separation.

Applications in Heat Transfer Fluids and Thermal Energy Storage (research scale)

High-temperature heat transfer fluids are essential for applications like concentrating solar power (CSP), where they are used to transport thermal energy from solar collectors to a power block. These fluids must exhibit high thermal stability, a low melting point, and a high boiling point. Research has explored polyaromatic hydrocarbons for this purpose, with 1-phenylnaphthalene (B165152)—the parent compound of this compound—identified as a promising candidate. ornl.gov

1-phenylnaphthalene is attractive because it remains liquid at room temperature and shows resistance to thermal decomposition at temperatures up to 400-500°C. ornl.gov The introduction of a chlorine atom to create this compound would be expected to alter these properties. Generally, halogenation increases the boiling point and density of an organic compound. This modification could potentially expand the operating temperature range of the fluid. However, the strength of the carbon-chlorine bond would be a critical factor, as its cleavage at high temperatures could lead to decomposition and the formation of corrosive byproducts like HCl, a significant concern for the materials used in the heat transfer loop. Therefore, while theoretically interesting, its suitability would require rigorous experimental testing of its long-term thermal stability. ornl.gov

Table 2: Comparison of Properties for Heat Transfer Fluid Application

| Property | 1-Phenylnaphthalene (Experimental/Reference) chemicalbook.comsigmaaldrich.com | This compound (Predicted Effect) |

|---|---|---|

| Molecular Weight | 204.27 g/mol | ~238.71 g/mol (Increased) |

| Boiling Point | 324-325 °C | Increased |

| Melting Point | 45 °C | Likely altered |

| Thermal Stability | Stable up to ~400 °C ornl.gov | Potentially lower due to C-Cl bond lability |

| Corrosivity | Low | Potential for HCl formation at high temperatures |

Future Directions and Emerging Research Avenues for 7 Chloro 1 Phenylnaphthalene

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices. For 7-Chloro-1-phenylnaphthalene and its derivatives, this translates to the development of synthetic routes that are not only efficient but also environmentally conscious. rsc.orgnih.gov Traditional methods for synthesizing substituted naphthalenes can sometimes involve harsh reagents and generate significant waste. rsc.org Future research is focused on overcoming these limitations through several key strategies:

Catalysis: The use of transition-metal catalysts (e.g., palladium, copper, nickel) is a cornerstone of modern organic synthesis. researchgate.net These catalysts can facilitate reactions with high atom economy, reducing the amount of waste generated. nih.gov Research is ongoing to develop more efficient and recyclable catalysts for the synthesis of functionalized naphthalenes. researchgate.net

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. nih.govresearchgate.net Applying these methods to the naphthalene (B1677914) core could provide more direct routes to compounds like this compound.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov Developing flow-based syntheses for naphthalene derivatives can lead to more efficient and scalable production.

Green Solvents: The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or even solvent-free conditions, is a key principle of green chemistry. rsc.orgnih.gov Hydrothermal synthesis, which uses water at elevated temperatures and pressures, has shown promise for the clean production of naphthalene bisimides. rsc.org

| Synthetic Approach | Traditional Methodologies | Sustainable Future Directions |

| Catalysis | Stoichiometric reagents | Recyclable transition-metal catalysts |

| Starting Materials | Pre-functionalized substrates | Direct C-H functionalization |

| Process | Batch reactions | Continuous flow synthesis |

| Solvents | Volatile organic compounds | Water, ionic liquids, solvent-free |

Exploration of Unprecedented Reaction Pathways and Novel Transformations

The rigid, electron-rich framework of the naphthalene ring system provides a versatile platform for exploring new chemical reactions. nbinno.com Future research will likely focus on unlocking novel reaction pathways to create derivatives of this compound with unique properties and functionalities.

Key areas of exploration include:

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often under mild conditions. rsc.orgnih.gov It opens up new possibilities for functionalizing the naphthalene core in ways that are not achievable with traditional thermal methods.

Electrosynthesis: Using electricity to drive chemical reactions is an inherently green approach that can avoid the use of chemical oxidants or reductants. The application of electrosynthesis to naphthalene derivatives is a promising area for future investigation.

Skeletal Editing: Recent advances in synthetic chemistry have enabled the direct insertion or deletion of atoms within an aromatic skeleton. nih.gov Applying these "skeletal editing" techniques to the naphthalene core could lead to the creation of entirely new molecular architectures.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. chemrxiv.orgmit.edunih.gov For this compound, these technologies can accelerate the discovery of new applications.

| Application of AI/ML | Description | Potential Impact |

| Property Prediction | Algorithms can be trained to predict physical, chemical, and biological properties based on molecular structure. nih.govresearch.google | Rapidly screen virtual libraries of derivatives for desired characteristics, such as solubility or electronic properties. |

| Reaction Optimization | ML models can predict the optimal conditions for a chemical reaction, saving time and resources in the lab. chemrxiv.orgchemrxiv.org | Accelerate the development of new synthetic routes and improve the efficiency of existing ones. |

| De Novo Design | Generative models can design new molecules with specific desired properties. | Create novel this compound derivatives tailored for specific applications in materials science or medicine. |

A recent study demonstrated the use of an ML algorithm to predict unobservable reactions and synthetic conditions for perfluoro-iodinated naphthalene derivatives with high accuracy. chemrxiv.orgchemrxiv.org This approach could be adapted to guide the synthesis of novel this compound derivatives.

Advanced Computational Methodologies for Higher Accuracy Predictive Modeling

Computational chemistry provides invaluable insights into the behavior of molecules at the atomic level. nih.govnih.gov As computational power increases, so does the accuracy and predictive power of these methods. For this compound, advanced computational techniques can be used to:

Elucidate Reaction Mechanisms: Techniques like Density Functional Theory (DFT) can be used to map out the energy landscape of a chemical reaction, providing a detailed understanding of how it proceeds. nih.govmit.edu This knowledge is crucial for optimizing reaction conditions and designing new catalysts.

Predict Spectroscopic Properties: Computational methods can accurately predict various spectroscopic properties, such as NMR and UV-Vis spectra, which can aid in the characterization of new compounds.

Model Intermolecular Interactions: Understanding how molecules interact with each other is key to designing new materials and understanding biological activity. Advanced computational methods can model these interactions with increasing accuracy.

Recent work has focused on using computational approaches to predict the transformation products of polycyclic aromatic hydrocarbons (PAHs) in the atmosphere, with methods like the analysis of average local ionization energy showing great promise. researchgate.net

Design of Next-Generation Functional Materials with Tunable Properties

The unique electronic and photophysical properties of the naphthalene core make it an attractive building block for advanced functional materials. nbinno.comnbinno.com The presence of the chloro and phenyl substituents on the this compound scaffold allows for fine-tuning of these properties.

| Potential Application | Role of this compound | Key Properties |

| Organic Electronics (OLEDs, OFETs) | As a component in organic semiconductors | Charge transport, luminescence |

| Chemical Sensors | As a fluorescent probe | Sensitivity and selectivity to specific analytes |

| Advanced Polymers | As a monomer to impart specific properties | Thermal stability, refractive index |

Naphthalene diimides, another class of naphthalene derivatives, are already being explored for a wide range of applications in supramolecular chemistry, sensors, and molecular switching devices. acs.org The insights gained from these studies can inform the design of new materials based on the this compound scaffold.

New Paradigms in Mechanistic Biological Exploration of Naphthalene-Derived Scaffolds

Naphthalene derivatives are found in numerous biologically active compounds and are considered a "privileged scaffold" in medicinal chemistry. lifechemicals.comijpsjournal.com While direct therapeutic applications for this compound are outside the scope of this discussion, its rigid and well-defined structure makes it an excellent tool for probing biological systems.

Future research could involve designing derivatives of this compound as:

Fluorescent Probes: The naphthalene core is inherently fluorescent, and modifications to the substituents can tune its emission properties. nbinno.com This makes it a promising scaffold for developing probes to visualize specific biological processes or molecules within cells.

Chemical Biology Tools: By attaching reactive groups or affinity labels, derivatives of this compound could be used to identify and study the function of specific proteins or enzymes.

Scaffolds for Inhibitor Design: The naphthalene scaffold can be used as a starting point for designing inhibitors of specific enzymes, which can then be used to study the role of those enzymes in cellular pathways. nih.gov For example, naphthalene-based compounds have been investigated as inhibitors of the SARS-CoV Papain-like protease. nih.gov

The exploration of these new paradigms will not only expand our understanding of fundamental biology but also pave the way for the development of new diagnostic and therapeutic strategies in the long term.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-Chloro-1-phenylnaphthalene, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves halogenation of naphthalene derivatives using catalysts (e.g., AlCl₃) under controlled temperatures and pressures. For example, chlorination of phenylnaphthalene precursors in dichloromethane (CH₂Cl₂) with gradual catalyst addition can yield the target compound. Optimization requires adjusting stoichiometry, reaction time (e.g., 6 hours in ice baths), and purification via column chromatography (toluene as eluent) to minimize dihalogenated by-products .

Q. How is the molecular geometry of this compound determined experimentally?

- Answer : X-ray crystallography is the gold standard for resolving bond lengths and angles. For instance, crystallographic studies on analogous compounds (e.g., anthracene-naphthalene hybrids) reveal critical data on steric hindrance and aromatic stacking, which influence stability and reactivity .

Q. What functional groups in this compound dominate its reactivity, and how can they be modified?

- Answer : The chloro and phenyl groups drive electrophilic substitution and π-π interactions. Chloro groups are susceptible to nucleophilic displacement (e.g., hydroxylation), while the phenyl ring can undergo Friedel-Crafts alkylation. Reaction pathways should be validated using NMR and mass spectrometry to track substituent effects .

Q. What are common by-products during this compound synthesis, and how are they mitigated?

- Answer : Dihalogenated derivatives and incomplete substitution products are common. Strategies include precise stoichiometric control (e.g., limiting Cl₂ excess) and iterative crystallization (e.g., ethyl acetate recrystallization) to isolate pure compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?

- Answer : Cross-validation using multiple techniques (e.g., ¹H/¹³C NMR, IR, and high-resolution mass spectrometry) is critical. For ambiguous results, single-crystal X-ray diffraction provides definitive structural confirmation. Conflicting data may arise from polymorphic variations or solvent artifacts, necessitating controlled crystallization trials .

Q. What strategies are effective for assessing the toxicological profile of this compound in animal models?

- Answer : Follow systematic review frameworks (e.g., ATSDR’s 8-step process):

- Step 4 : Identify health outcomes (e.g., hepatic/renal effects) via literature screening (Table B-1) .

- Step 5 : Assess bias risk using questionnaires (e.g., randomization and dose allocation in animal studies; Table C-7) .

- Step 7 : Translate confidence ratings into evidence levels (e.g., "High Confidence" for studies with minimal bias) .

Q. How should experiments be designed to study the photostability of this compound under UV exposure?

- Answer : Use controlled UV chambers with calibrated irradiance (e.g., 254 nm wavelength). Monitor degradation via HPLC-MS and quantify photoproducts (e.g., quinones or hydroxylated derivatives). Reference methodologies from photochemistry studies on similar naphthalene derivatives, ensuring replication under inert atmospheres to isolate oxidation pathways .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculate binding affinities and electronic properties. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). For example, π-π stacking with aromatic residues in cytochrome P450 enzymes can be modeled using crystallographic data from ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.